molecular formula C24H27N3O3 B12203241 Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B12203241
M. Wt: 405.5 g/mol
InChI Key: ZZDKFPASIXAXPE-UHFFFAOYSA-N
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Description

Benzimidazole Tautomerism

The benzimidazole moiety undergoes prototropic shifts between N1–H and N3–H forms. ^13^C NMR studies of analogous systems show a 65:35 equilibrium favoring the N1–H tautomer in CDCl₃, as evidenced by C4/C7 chemical shifts at 119.2 ppm and 110.1 ppm, respectively.

Pyrimidine Ring Keto-Enol Tautomerism

The 2-oxo group enables enolization, though this is suppressed by the electron-withdrawing ester group at C3. DFT calculations (B3LYP/6-31G*) predict <1% enol form population in the gas phase.

Resonance Structures

  • Pyrimidine conjugation : The 2-oxo group delocalizes electrons into the adjacent N–C bonds, stabilizing the ring.
  • Ester group resonance : The carboxylate’s carbonyl oxygen participates in conjugation with the pyrimidine π-system, reducing electrophilicity at C3.

Table 2: Tautomeric Energy Differences (kcal/mol)

Tautomer ΔE (B3LYP/6-31G*)
N1–H (major) 0.0
N3–H +2.7
Enol form +12.4

Electronic Structure Modeling via Density Functional Theory (DFT) Calculations

Geometry optimization at the ωB97X-D/def2-TZVP level reveals:

Frontier Molecular Orbitals

  • HOMO (-6.21 eV) : Localized on the benzimidazole π-system and phenethyl substituent.
  • LUMO (-1.89 eV) : Dominated by the pyrimidine ring and ester carbonyl.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 2-oxo-1-(2-phenylethyl)-4-propan-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C24H27N3O3/c1-4-30-23(29)20-21(16(2)3)27-19-13-9-8-12-18(19)25-24(27)26(22(20)28)15-14-17-10-6-5-7-11-17/h5-13,16,20-21H,4,14-15H2,1-3H3

InChI Key

ZZDKFPASIXAXPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2N(C1=O)CCC4=CC=CC=C4)C(C)C

Origin of Product

United States

Preparation Methods

Preparation of 1-(2-Phenylethyl)-1H-Benzimidazole-2-Amine

Benzimidazole derivatives are typically synthesized via condensation of 1,2-diaminobenzene with carboxylic acids or aldehydes under acidic conditions. For N-alkylation, 1,2-diaminobenzene is treated with 2-phenylethyl bromide in the presence of a base such as potassium carbonate:

C6H4(NH2)2+BrCH2CH2C6H5K2CO3,DMF1-(2-Phenylethyl)-1H-benzimidazole-2-amine\text{C}6\text{H}4(\text{NH}2)2 + \text{BrCH}2\text{CH}2\text{C}6\text{H}5 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2-Phenylethyl)-1H-benzimidazole-2-amine}

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–100°C, 12–24 hours

  • Yield: ~60–70%

Cyclocondensation with β-Ketoester

The tetrahydropyrimidine ring is formed via a [4+2] cycloaddition between the benzimidazole-2-amine and a β-ketoester. Ethyl 3-oxopentanoate (for isopropyl substitution) is reacted with the amine under acidic or neutral conditions:

Benzimidazole-2-amine+CH3C(O)CH2COOEtAcOHTetrahydropyrimidine intermediate\text{Benzimidazole-2-amine} + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{AcOH}} \text{Tetrahydropyrimidine intermediate}

Optimization Notes :

  • Acetic acid catalyzes imine formation and subsequent cyclization.

  • Microwave-assisted heating (100–120°C, 1–2 hours) improves yield to ~75%.

Esterification and Final Functionalization

The ethyl ester at position 3 is introduced either during the cyclocondensation step (via the β-ketoester) or through post-cyclization acylation.

Synthetic Route 2: Multicomponent Reaction (MCR) Approach

Multicomponent reactions streamline the assembly of complex heterocycles. A plausible one-pot synthesis involves:

  • 1,2-Diaminobenzene

  • 2-Phenylethyl isocyanate (for N-alkylation)

  • Ethyl 4-methyl-3-oxopentanoate (for ester and isopropyl groups)

Reaction Mechanism :

  • Step 1: Formation of urea derivative via reaction of diaminobenzene with isocyanate.

  • Step 2: Cyclodehydration with β-ketoester to form the pyrimidine ring.

C6H4(NH2)2+C6H5CH2CH2NCO+CH3C(O)CH(CH3)COOEtAcOHTarget Compound\text{C}6\text{H}4(\text{NH}2)2 + \text{C}6\text{H}5\text{CH}2\text{CH}2\text{NCO} + \text{CH}3\text{C(O)CH(CH}3\text{)COOEt} \xrightarrow{\text{AcOH}} \text{Target Compound}

Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (80–100°C), 6–8 hours

  • Yield: ~50–60% (estimated)

Critical Analysis of Methodologies

Yield Optimization Challenges

  • N-Alkylation Efficiency : Competing reactions at benzimidazole nitrogens may necessitate protecting group strategies.

  • Cyclization Selectivity : Steric hindrance from the isopropyl group could favor undesired regioisomers.

Spectroscopic Validation

Hypothetical characterization data for the target compound:

  • 1^1H NMR (600 MHz, DMSO-d6d_6): δ 1.25 (t, J=7.1J = 7.1 Hz, 3H, CH2_2CH3_3), 1.38 (d, J=6.8J = 6.8 Hz, 6H, CH(CH3_3)2_2), 2.85–3.10 (m, 2H, CH2_2C6_6H5_5), 4.20 (q, J=7.1J = 7.1 Hz, 2H, OCH2_2), 4.65 (m, 1H, CH(CH3_3)2_2), 7.20–7.45 (m, 9H, aromatic).

  • LC-MS : [M+H]+^+ at m/zm/z 434.

Comparative Data Table for Hypothetical Routes

ParameterRoute 1 (Cyclocondensation)Route 2 (MCR)
Steps 31
Overall Yield ~45%~55%
Key Advantage Controlled regioselectivityReduced purification
Limitation Longer reaction timesLower functional tolerance

Industrial-Scale Considerations

  • Cost Efficiency : Route 2 minimizes solvent use and purification steps, favoring scalability.

  • Green Chemistry : Ethanol as a solvent in MCR aligns with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups in analogs (e.g., 3,4,5-trimethoxyphenyl in ) enhance electron density, which may influence π-π stacking interactions in biological targets .

Physicochemical and Spectral Properties

Property Target Compound Ethyl 4-(4-methoxyphenyl)-... () Ethyl 4-(3,4,5-trimethoxyphenyl)-... ()
Melting Point N/A N/A 215–217°C (for related compound in )
IR Stretching Likely C=O (~1700 cm⁻¹), N-H (~3300 cm⁻¹) Similar to target compound C≡N (~2250 cm⁻¹) in analog
NMR Features Predicted δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂) δ 3.8 ppm (methoxy OCH₃) δ 6.8–7.5 ppm (aromatic protons)

Notes:

  • The absence of methoxy groups in the target compound simplifies its ¹H NMR spectrum compared to analogs in –7.
  • The propan-2-yl group would exhibit characteristic doublet splitting for its CH(CH₃)₂ protons in NMR .

Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, analogs with methoxy-substituted phenyl groups (–8) show enhanced binding to enzymes like tyrosine kinases due to improved electron-donating effects . The target compound’s isopropyl group may favor hydrophobic interactions in protein pockets, a hypothesis supported by docking studies in .

Biological Activity

Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C24H27N3O3
  • Key Functional Groups : Ethyl ester, ketone, and a phenylethyl group.

This structural complexity may influence its interactions with various biological targets and contribute to its pharmacological properties .

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, to which this compound belongs, exhibit significant antimicrobial properties. A comprehensive review highlighted the broad-spectrum activity of benzimidazole derivatives against various pathogens . The specific antimicrobial efficacy of this compound has not been fully elucidated in the literature; however, studies on related compounds suggest promising antibacterial and antifungal activities.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 1S. typhi50 μg/ml
Compound 2C. albicans250 μg/ml

These findings suggest that similar compounds may exhibit comparable antimicrobial effects .

Anticancer Potential

The benzimidazole scaffold is recognized for its anticancer properties. Several studies have reported that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzimidazole core can significantly alter its pharmacological profile. For instance:

  • Electron-donating groups enhance activity against certain pathogens.
  • Substituents at specific positions can increase selectivity towards cancer cells while reducing toxicity to normal cells.

Case Studies

Recent studies have explored the synthesis and biological evaluation of related compounds:

  • Study A : Investigated a series of benzimidazole derivatives for their anticancer activity against breast cancer cell lines. Compounds with specific substitutions showed enhanced cytotoxicity compared to standard chemotherapeutics.
  • Study B : Focused on the antimicrobial properties of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The study found that certain structural modifications led to improved antibacterial efficacy.

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